Cas no 896321-12-3 (2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide)

2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-[[6-[4-(1H-imidazol-1-yl)phenyl]-3-pyridazinyl]thio]-N-(2-phenylethyl)-
- AKOS024660429
- SR-01000913821
- F2564-0046
- 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
- 896321-12-3
- 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide
- SR-01000913821-1
- 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
- 2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide
-
- インチ: 1S/C23H21N5OS/c29-22(25-13-12-18-4-2-1-3-5-18)16-30-23-11-10-21(26-27-23)19-6-8-20(9-7-19)28-15-14-24-17-28/h1-11,14-15,17H,12-13,16H2,(H,25,29)
- InChIKey: JOKRZZQCYHCRJS-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC=CC=C1)(=O)CSC1=NN=C(C2=CC=C(N3C=NC=C3)C=C2)C=C1
計算された属性
- 精确分子量: 415.14668148g/mol
- 同位素质量: 415.14668148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 30
- 回転可能化学結合数: 8
- 複雑さ: 522
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 98Ų
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- Boiling Point: 734.1±60.0 °C(Predicted)
- 酸度系数(pKa): 14.04±0.46(Predicted)
2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2564-0046-40mg |
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide |
896321-12-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2564-0046-30mg |
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide |
896321-12-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2564-0046-2mg |
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide |
896321-12-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2564-0046-5μmol |
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide |
896321-12-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2564-0046-20μmol |
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide |
896321-12-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2564-0046-50mg |
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide |
896321-12-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2564-0046-4mg |
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide |
896321-12-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2564-0046-15mg |
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide |
896321-12-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2564-0046-20mg |
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide |
896321-12-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2564-0046-25mg |
2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide |
896321-12-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide 関連文献
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamideに関する追加情報
Introduction to 2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide (CAS No. 896321-12-3)
2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a complicated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This heterocyclic sulfonamide derivative belongs to a class of molecules that have been extensively studied for their pharmacological significance. The compound's molecular structure incorporates several key functional groups, including a sulfanyl group and an acetamide moiety, which contribute to its reactivity and interaction with biological targets.
The CAS number 896321-12-3 uniquely identifies this compound in scientific literature and databases, facilitating its accurate referencing in research papers, patents, and industrial applications. The synthesis of this molecule involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The presence of the 1H-imidazol-1-yl and phenylpyridazin-3-yl substituents makes this compound a promising candidate for further investigation in drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such molecules with greater accuracy. The electronic properties of the aromatic rings and the stereochemistry of the sulfonamide group play crucial roles in determining how the compound interacts with enzymes and receptors. Studies have shown that modifications in these regions can significantly alter the pharmacokinetic profile of the molecule, making it essential to optimize these parameters for therapeutic applications.
In the realm of medicinal chemistry, the development of novel scaffolds is crucial for overcoming resistance mechanisms associated with existing drugs. The structure-activity relationship (SAR) of 2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide has been a subject of intense research. By systematically varying substituents on the core heterocyclic system, chemists aim to identify derivatives with enhanced potency, selectivity, and reduced side effects.
The sulfanyl group in this compound is particularly interesting as it can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for binding affinity. Additionally, the acetamide moiety can serve as a pharmacophore, influencing both solubility and metabolic stability. These features make it an attractive candidate for further development into a lead compound for therapeutic intervention.
Current research in this area focuses on leveraging high-throughput screening (HTS) technologies to rapidly assess the biological activity of large libraries of sulfonamide derivatives. This approach has led to the identification of several promising candidates that exhibit inhibitory activity against key targets involved in diseases such as cancer and inflammation. The phenylethyl group attached to the acetamide nitrogen further modulates the electronic distribution of the molecule, potentially enhancing its interaction with biological targets.
The synthesis and characterization of 2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide have been reported in several scientific publications. These studies highlight the synthetic strategies employed to construct the complex framework while maintaining high chemical purity. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been utilized to confirm the structural integrity of the compound.
One notable aspect of this compound is its potential application in modulating enzyme activity. Enzymes are critical biological catalysts that play a pivotal role in numerous metabolic pathways. By designing molecules that selectively inhibit or activate specific enzymes, researchers can develop treatments for a wide range of diseases. The imidazole ring present in this compound is known to interact with heme-containing enzymes, suggesting its potential utility in developing drugs targeting conditions like malaria or cancer.
The development of novel drug candidates is a lengthy and complex process that involves multiple stages, from initial discovery to clinical trials. However, computational modeling has significantly accelerated this process by allowing researchers to predict the behavior of molecules before they are synthesized in the lab. This approach not only saves time but also reduces costs associated with experimental trials.
The pharmacokinetic properties of 2-({6-4-(1H-imidazol-1-y}l)phenylpyridazin{3}-y}lsulfanyl)-N-{(2-ph{eny}leth{y}l)acetamid{e}) are crucial factors that determine its suitability for therapeutic use. These properties include absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Understanding these parameters helps researchers optimize formulations and dosing regimens to ensure efficacy while minimizing adverse effects.
In conclusion, 2-{(6-{4-{(1H-imidazol{-}1{-}y}l)pheny}lpyridazin{-}3{-}y}lsulfanyl)}{-}N-{(2-ph{eny}leth{y}l)acetamid{e}) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Further studies are warranted to fully elucidate its therapeutic potential and develop it into a viable drug candidate for treating various diseases.
896321-12-3 (2-({6-4-(1H-imidazol-1-yl)phenylpyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide) Related Products
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)
- 733042-89-2(benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)
- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)
- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)
- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)
- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)
- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)




